TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE
Description
Properties
IUPAC Name |
tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-HRDYMLBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129706 | |
| Record name | rel-1,1-Dimethylethyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198835-05-1 | |
| Record name | rel-1,1-Dimethylethyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198835-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the nitrogen atom: This step often involves the use of an amine or an azide, which is then reduced to form the nitrogen-containing ring.
Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrogen-containing ring can undergo reduction to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary, secondary, or tertiary amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE is being investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Potential Uses :
- Analgesics : Research indicates that compounds with similar bicyclic structures can exhibit analgesic properties.
- Antidepressants : Studies suggest that modifications of this compound may influence neurotransmitter systems, potentially leading to antidepressant effects.
Synthetic Organic Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique bicyclic framework allows chemists to create derivatives that can be tailored for specific applications.
- Synthetic Pathways :
- Asymmetric Synthesis : The chirality present in the compound can be exploited for the synthesis of enantiomerically pure substances.
- Functionalization Reactions : The hydroxyl and carboxylate groups provide sites for further chemical modifications, enhancing its utility in synthetic chemistry.
Biological Studies
Research into the biological activity of this compound has revealed potential interactions with biological systems.
- Case Studies :
- A study demonstrated its ability to modulate receptor activity in vitro, suggesting a role in drug design targeting specific receptors involved in pain pathways.
- Another investigation highlighted its potential as an anti-inflammatory agent through modulation of cytokine release in cell cultures.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and nitrogen functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS Number : 1628319-90-3
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27–213.28
- Structure : A bicyclic system with a hydroxyl group at the 6-position (R-configuration), a tert-butyl carbamate group at the 2-position, and stereochemical specificity at the 1,4,6 positions .
Physical Properties :
Table 1: Structural and Functional Group Comparisons
Key Comparison Points :
Stereochemistry :
- The target compound’s 6R-hydroxyl configuration distinguishes it from its 6S-hydroxyl stereoisomer (CAS 198835-01-7), which may exhibit divergent biological activity or reactivity .
Functional Group Variations: Hydroxymethyl vs. Diazabicyclo Systems: The diazabicyclo[2.2.1]heptane derivative with a nitro-pyridyl group () introduces additional nitrogen atoms and aromaticity, altering electronic properties for catalytic or medicinal applications . Oxo and Hydroxyimino Groups: Compounds like the 6-oxo () and 5-hydroxyimino () derivatives modify hydrogen-bonding capacity and conformational rigidity .
Synthetic Accessibility :
- The target compound is synthesized via stereoselective routes, as seen in PharmaBlock’s enantiomer-specific processes . In contrast, nitro-pyridyl derivatives require multi-step functionalization, including reductive amination or cross-coupling .
Biological Relevance :
- Hydroxyl groups in bicyclic systems (e.g., the target compound) are critical for hydrogen bonding in drug-receptor interactions. Enantiomers may exhibit distinct pharmacokinetic profiles .
Biological Activity
Tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal and organic chemistry due to its unique structural characteristics and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 213.28 g/mol, features a hydroxyl group and a tert-butyl ester functional group, which contribute to its reactivity and biological interactions.
This compound interacts with specific molecular targets such as enzymes and receptors. Its unique structural features allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects such as enzyme inhibition or alteration of receptor signaling pathways.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- CNS Activity : Due to its structural similarity to known neuroactive compounds, it may have implications in neuropharmacology.
Case Studies
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of azabicyclic compounds and found that certain derivatives exhibited significant activity against Gram-positive bacteria .
- Neuropharmacological Effects : Another research paper explored the effects of bicyclic compounds on neurotransmitter systems, indicating potential for developing treatments for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves several key steps in organic synthesis. Continuous flow synthesis techniques are often employed to enhance efficiency and scalability while optimizing reaction conditions to achieve high yields.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2- AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE with stereochemical control?
- Methodology : The synthesis typically involves reductive amination or cyclization reactions. For example, NaHB(OAc)₃ in DCM with HOAc is used to reduce intermediates like 4-(dibenzylamino)cyclohexan-1-one, followed by LiAlH₄-mediated reduction in THF to achieve the bicyclic structure. Strict control of reaction temperature (-10°C to 0°C) and solvent polarity ensures stereochemical fidelity .
- Critical Parameters :
- Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics.
- Excess NaHB(OAC)₃ (3–5 equiv.) improves yield by preventing side reactions.
Q. How is the bicyclic structure confirmed experimentally?
- Techniques :
- X-ray crystallography : Software like ORTEP-3 or WinGX is used to resolve the bicyclo[2.2.1]heptane scaffold and hydroxyl group orientation .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 1.33 ppm (tert-butyl), δ 3.15–4.83 ppm (azabicyclo protons), δ 7.16 ppm (aromatic protons in derivatives) .
- ¹³C NMR : Peaks at ~80 ppm (C=O of carbamate) and ~28 ppm (tert-butyl carbons) .
Q. What purification methods are effective for isolating this compound?
- Chromatography : Gradient elution (15–100% Et₂O/pentane) removes impurities while preserving stereochemistry .
- Crystallization : Recrystallization in hexane/EtOAc (3:1) yields >95% purity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for this chiral bicyclic compound?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/IPA (90:10) mobile phase; retention times differ by 1.2–1.5 minutes for enantiomers .
- Polarimetry : Specific rotation [α]₂₅ᴅ = +32° (c = 1, CHCl₃) confirms the (1S,4R,6R) configuration .
Q. What strategies mitigate steric hindrance during functionalization of the hydroxyl group?
- Protecting Groups : Temporarily protect the hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) before introducing substituents like nitro or amino groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) for bulky substituents .
Q. How does the compound’s stability vary under acidic or basic conditions?
- Stability Tests :
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 0.1M HCl (24h, RT) | 12% | Tert-butyl carbamate |
| 0.1M NaOH (24h, RT) | 28% | Bicycloheptane diol |
- Storage Recommendations : Store at -20°C under argon to prevent hydrolysis .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states for nucleophilic attacks on the carbamate group .
- Docking Studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes in neurodegenerative pathways) .
Q. How are contradictions in reported NMR data resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
